4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile
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Overview
Description
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is a heterocyclic compound that features an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,3-dichloro-5-(trifluoromethyl)pyridine in the presence of a base such as sodium hydride in dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, forming the desired oxadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Various substituted oxadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, exhibiting antibacterial and antiviral properties.
Agriculture: It has shown promise as an agricultural chemical with nematocidal and antifungal activities.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile involves its interaction with biological targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity . This interaction is crucial for its antibacterial and antiviral effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds like 3-(4-chlorophenyl)-5-(((5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole.
Isoxazoles: Compounds containing the isoxazole ring, which is structurally similar to oxadiazoles.
Uniqueness
4-((5-Isopropyl-1,2,4-oxadiazol-3-yl)methoxy)benzonitrile is unique due to the presence of both the oxadiazole ring and the benzonitrile group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13N3O2 |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]benzonitrile |
InChI |
InChI=1S/C13H13N3O2/c1-9(2)13-15-12(16-18-13)8-17-11-5-3-10(7-14)4-6-11/h3-6,9H,8H2,1-2H3 |
InChI Key |
KDTQDWYQYPSZCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=NO1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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